molecular formula C13H15NO5 B5587934 5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B5587934
M. Wt: 265.26 g/mol
InChI Key: VQCLDAPPPUUUQC-UHFFFAOYSA-N
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Description

5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID typically involves the reaction of 5-aminoisophthalic acid with 3-methylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes such as MurE ligase, which is crucial for peptidoglycan biosynthesis in bacterial cell walls. This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 5-(3-METHYLBUTANAMIDO)BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-(3-methylbutanoylamino)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-7(2)3-11(15)14-10-5-8(12(16)17)4-9(6-10)13(18)19/h4-7H,3H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCLDAPPPUUUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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